Methyl 4-formylquinoline-8-carboxylate
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Overview
Description
Methyl 4-formylquinoline-8-carboxylate is a chemical compound with the molecular formula C12H9NO3 and a molecular weight of 215.21 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-formylquinoline-8-carboxylate typically involves the formylation of quinoline derivatives. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 4-position of the quinoline ring . The reaction conditions generally include heating the reactants under reflux for several hours.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-formylquinoline-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Various nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Methyl 4-carboxyquinoline-8-carboxylate.
Reduction: Methyl 4-hydroxymethylquinoline-8-carboxylate.
Substitution: Derivatives with different functional groups at the 4-position.
Scientific Research Applications
Methyl 4-formylquinoline-8-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-formylquinoline-8-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with molecular targets such as DNA or proteins. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modification of their function .
Comparison with Similar Compounds
Quinoline: The parent compound, which lacks the formyl and carboxylate groups.
Methyl 4-hydroxyquinoline-8-carboxylate: A derivative with a hydroxyl group instead of a formyl group.
Methyl 4-aminoquinoline-8-carboxylate: A derivative with an amino group at the 4-position.
Uniqueness: Methyl 4-formylquinoline-8-carboxylate is unique due to the presence of both formyl and carboxylate groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in the synthesis of complex molecules and a versatile tool in various research applications .
Properties
IUPAC Name |
methyl 4-formylquinoline-8-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c1-16-12(15)10-4-2-3-9-8(7-14)5-6-13-11(9)10/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSREZRTSGTDRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C(C=CN=C21)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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